BenchChemオンラインストアへようこそ!

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

RBP4 inhibition Medicinal chemistry Scaffold derivatization

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one (CAS 1521986-79-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class, bearing a reactive acetyl substituent at the 2-position of the fused bicyclic core. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure for kinase inhibition, antimicrobial development, and Lp-PLA2 modulation.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 1521986-79-7
Cat. No. B2728937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one
CAS1521986-79-7
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCC(=O)C1=CN2C=CC=NC2=N1
InChIInChI=1S/C8H7N3O/c1-6(12)7-5-11-4-2-3-9-8(11)10-7/h2-5H,1H3
InChIKeyJRBFQWRJVATVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one (CAS 1521986-79-7): Compound Class and Core Characteristics for Procurement Evaluation


1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one (CAS 1521986-79-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class, bearing a reactive acetyl substituent at the 2-position of the fused bicyclic core [1]. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound serves as a versatile building block in medicinal chemistry, where the imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure for kinase inhibition, antimicrobial development, and Lp-PLA2 modulation [2]. The acetyl group provides a synthetically tractable ketone handle that enables downstream derivatization—including reductive amination, Grignard addition, and condensation reactions—that is absent in unsubstituted, carboxylated, or regioisomeric analogs of the same scaffold family [3].

Why 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one Cannot Be Interchanged with Unsubstituted or Regioisomeric Imidazo[1,2-a]pyrimidine Analogs


Substitution pattern and regiospecific functionalization on the imidazo[1,2-a]pyrimidine core are not interchangeable parameters; they dictate both the reactivity profile available for downstream synthetic elaboration and the pharmacological trajectory of the final target molecule [1]. The 2-acetyl substituent on this compound provides a ketone carbonyl with distinct electronic and steric properties compared to the 2-carboxylic acid analog (CAS 64951-10-6) or the unsubstituted parent scaffold (CAS 274-95-3), meaning that replacement with a cheaper or more readily available analog will alter—and potentially eliminate—the synthetic route accessibility, physicochemical properties, and structure-activity relationships that have been validated in patent-derived drug discovery programs targeting RBP4, fatty acid synthase, and Lp-PLA2 [2]. Furthermore, the 3-position regioisomer (1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone, CAS 453548-59-9) places the acetyl group in a different electronic environment, yielding divergent reactivity in condensation and cross-coupling reactions that cannot be assumed equivalent without experimental re-optimization [3].

Quantitative Differentiation Evidence: 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one vs. Closest Analogs


2-Acetyl Substitution Enables Patent-Validated RBP4 Inhibitor Pharmacophore Integration Compared to 2-Carboxy and Unsubstituted Analogs

Derivatives incorporating the 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one substructure have been advanced into patent-protected RBP4 inhibitor programs. In US12168664, compound 9g—which contains the 2-acetyl-imidazo[1,2-a]pyrimidine moiety as its core recognition element—exhibits an IC50 of 78.4 nM against human RBP4 in a biochemical assay [1]. By contrast, the 2-carboxylic acid analog (imidazo[1,2-a]pyrimidine-2-carboxylic acid, CAS 64951-10-6) and the unsubstituted parent scaffold (CAS 274-95-3) lack the ketone carbonyl necessary for the amide bond formation that links this scaffold to the chiral cyclopentane-pyrrolidine motif in the active series, making them synthetically unsuitable surrogates without a complete redesign of the coupling strategy [2].

RBP4 inhibition Medicinal chemistry Scaffold derivatization

2-Acetyl Imidazo[1,2-a]pyrimidine Scaffold Demonstrated in Fatty Acid Synthase (FASN) Inhibition, Differentiating from Regioisomeric 3-Acetyl Analog

The 2-acetyl-imidazo[1,2-a]pyrimidine substructure appears in a patent-derived FASN inhibitor series. In US9670142, compound A10—containing the 4-(imidazo[1,2-a]pyrimidin-2-yl)benzamide motif with the 2-position directly attached to the benzamide linker—exhibited an IC50 of less than 300 nM against human fatty acid synthase at pH 7.0 and 25 °C in a 384-well kinetic fluorescence intensity assay [1]. The regioisomeric 3-acetyl analog (1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone, CAS 453548-59-9) places the acetyl group at a position with different electronic character (the 3-position is adjacent to the bridgehead nitrogen), which alters both the reactivity of the ketone and the geometry of any downstream derivatization product; this regioisomer is not represented in the FASN inhibitor patent literature [2].

FASN inhibition Oncology Metabolic disease

Imidazo[1,2-a]pyrimidine Scaffold with 2-Acetyl Substitution Enables Oral Bioavailability in Lp-PLA2 Inhibitor Programs Contrasted with Non-Ketone 2-Substituted Analogs

The imidazo[1,2-a]pyrimidine scaffold with substitution at the 2-position was validated in an Lp-PLA2 inhibitor program that achieved oral bioavailability and in vivo efficacy. Chen et al. (2015) reported that compounds 7c and 14b, constructed on the imidazo[1,2-a]pyrimidine core through a conformational restriction strategy, demonstrated high in vitro potency, good metabolic stability in liver S9 fractions, excellent pharmacokinetic profiles, and significant inhibitory efficacy in SD rats upon oral dosing [1]. While the specific 2-acetyl compound is a precursor building block rather than the final drug candidate, the 2-position functionalization is critical: the conformational restriction strategy that yielded oral bioavailability relies on substitution at the 2-position of the imidazo[1,2-a]pyrimidine scaffold. Analogs lacking a functionalizable 2-position (such as the unsubstituted parent, CAS 274-95-3) cannot participate in this established SAR without additional synthetic manipulation [2].

Lp-PLA2 inhibition Atherosclerosis Alzheimer's disease Oral bioavailability

Acetyl Carbonyl Reactivity Profile at the 2-Position Distinguished from 2-Carboxy and 2-H Analogues: Synthetic Utility Metrics

The 2-acetyl group on 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one provides a ketone carbonyl that is structurally verified by SMILES (CC(=O)c1cn2cccnc2n1) and XLogP3-AA = 1.1 [1]. This ketone enables reductive amination (to secondary or tertiary amines), Grignard or organolithium addition (to tertiary alcohols), Wittig olefination, and condensation with hydrazines or hydroxylamines—all transformations that are not directly accessible with the 2-carboxylic acid analog (CAS 64951-10-6), which instead undergoes amide coupling via acid activation, or the unsubstituted analog (CAS 274-95-3), which requires electrophilic aromatic substitution or directed metalation for functionalization [2]. The 3-position regioisomer ketone (CAS 453548-59-9) has a different electronic environment (vinylogous amide character) that alters carbonyl electrophilicity, impacting reaction rates and yields in condensation chemistry [3].

Synthetic chemistry Building block reactivity Derivatization handle

Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives Containing 2-Position Functionalization: Class-Level Evidence of Broad-Spectrum Potential

A 2024 study by the PMC consortium demonstrated that imidazo[1,2-a]pyrimidine derivatives with varied 2-position substitution exhibit good antimicrobial activity against 13 microorganisms, including 6 Gram-positive bacteria, 4 Gram-negative bacteria, and 3 pathogenic fungi [1]. Molecular docking simulations and ADME-Tox predictions showed that the most active compounds have favorable binding modes with microbial targets and promising pharmacokinetic safety profiles. In a related 2025 study, imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine derivatives were evaluated against Mycobacterium tuberculosis H37Rv, with compound T11 showing an MIC of 0.8 µg/mL and compounds T5 and T18 showing MICs of 3.12 µg/mL, while demonstrating non-toxicity in VERO cell lines [2]. Although the specific 2-acetyl compound was not the final test article in these studies, the 2-position functionalization is a prerequisite for constructing the hybrid molecules that yielded these MIC values; the unsubstituted scaffold (CAS 274-95-3) cannot be directly elaborated into these active chemotypes [3].

Antimicrobial Antitubercular Molecular docking

Computed Physicochemical Property Differentiation: 2-Acetyl vs. 2-Carboxy vs. 2-Acetic Acid Analogs Affects Formulation and Handling

Computed physicochemical properties from PubChem (release 2021.05.07) reveal distinct molecular descriptor profiles that influence solubility, permeability, and formulation behavior [1]. The target compound (2-acetyl) has XLogP3-AA = 1.1, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond. The 2-carboxylic acid analog (CAS 64951-10-6) shows higher polarity with 2 HBDs and 4 HBAs. The 2-acetic acid homolog (CAS 57892-73-6, imidazo[1,2-a]pyrimidine-2-acetic acid) has 2 rotatable bonds, increasing conformational flexibility. These differences mean that formulations developed for one analog cannot be assumed transferable to another without re-measurement of solubility, logD, and permeability [2]. Furthermore, the acetyl compound is commercially available at 95% purity from multiple vendors (CymitQuimica/Biosynth, Leyan) with MDL number MFCD23904666, providing a standardized procurement specification that may not be available for less common regioisomers .

Physicochemical properties Formulation Solubility Permeability

Priority Application Scenarios for 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one Based on Quantitative Differentiation Evidence


RBP4-Targeted Drug Discovery: Building Block for Retinol-Binding Protein 4 Inhibitor Synthesis

Procurement of 1-{imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one is indicated for medicinal chemistry teams pursuing RBP4 inhibition as a therapeutic strategy for metabolic and ophthalmic diseases. The 2-acetyl group enables direct amide coupling with chiral amine motifs validated in US12168664, where the imidazo[1,2-a]pyrimidin-2-yl substructure contributed to RBP4 inhibitors with IC50 values as low as 78.4 nM [1]. The ketone handle eliminates the need for carboxylic acid activation or protection/deprotection sequences required by the 2-COOH analog, streamlining the synthetic route [2].

FASN Inhibitor Development: Precursor for Fatty Acid Synthase Targeted Oncology Programs

This building block is appropriate for laboratories developing fatty acid synthase (FASN) inhibitors, where the imidazo[1,2-a]pyrimidin-2-yl motif has been incorporated into benzamide-linked inhibitors with IC50 values under 300 nM in biochemical FASN assays (US9670142, compound A10) [1]. The 2-position attachment geometry is critical for the benzamide linker trajectory that yields target engagement. The 3-acetyl regioisomer (CAS 453548-59-9) projects the linker in a different vector, incompatible with the established FASN inhibitor pharmacophore without de novo optimization [2].

Lp-PLA2 Inhibitor Lead Optimization: Entry Point into Orally Bioavailable Cardiovascular and Neurodegenerative Disease Chemotypes

For programs targeting Lp-PLA2 for atherosclerosis, Alzheimer's disease, or diabetic macular edema, this 2-acetyl building block provides a synthetic entry point into the imidazo[1,2-a]pyrimidine scaffold series that has demonstrated oral bioavailability and in vivo efficacy in rodent models [1]. The conformational restriction strategy reported by Chen et al. (2015) relies on 2-position substitution of the imidazo[1,2-a]pyrimidine core; compounds 7c and 14b exhibited significant inhibitory efficacy in SD rats upon oral dosing, establishing a PK/PD benchmark that is not achievable with the unsubstituted parent scaffold [2].

Antimicrobial Hybrid Molecule Synthesis: Core Scaffold for Antitubercular and Broad-Spectrum Anti-Infective Agents

The 2-acetyl building block is suited for medicinal chemistry groups synthesizing hybrid antimicrobial molecules, where the imidazo[1,2-a]pyrimidine core has been linked to pyridine, pyrazine, and pyrimidine pharmacophores to yield compounds with MIC values as low as 0.8 µg/mL against Mycobacterium tuberculosis H37Rv and non-toxicity in VERO cells [1]. The broader imidazo[1,2-a]pyrimidine class has demonstrated good antimicrobial activity against 13 microorganisms spanning Gram-positive, Gram-negative, and fungal pathogens, with molecular docking supporting favorable target engagement [2].

Quote Request

Request a Quote for 1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.